N-(1,3-thiazol-2-ylmethyl)morpholin-4-amine
Overview
Description
N-(1,3-thiazol-2-ylmethyl)morpholin-4-amine is a chemical compound with the molecular formula C8H13N3OS It is characterized by the presence of a thiazole ring and a morpholine ring, which are connected via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-ylmethyl)morpholin-4-amine typically involves the reaction of morpholine with a thiazole derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with a thiazole-containing alkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-ylmethyl)morpholin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or thiazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole or tetrahydrothiazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(1,3-thiazol-2-ylmethyl)morpholin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-ylmethyl)morpholin-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-thiazol-2-ylmethyl)piperidin-4-amine
- N-(1,3-thiazol-2-ylmethyl)pyrrolidin-4-amine
- N-(1,3-thiazol-2-ylmethyl)azetidin-4-amine
Uniqueness
N-(1,3-thiazol-2-ylmethyl)morpholin-4-amine is unique due to the presence of both a thiazole ring and a morpholine ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-thiazol-2-ylmethyl)morpholin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-6-13-8(9-1)7-10-11-2-4-12-5-3-11/h1,6,10H,2-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYPVQBCAOJMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NCC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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